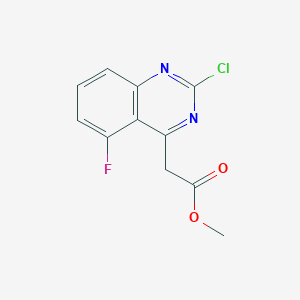

Methyl 2-Chloro-5-fluoroquinazoline-4-acetate

Description

Methyl 2-Chloro-5-fluoroquinazoline-4-acetate is a fluorinated and chlorinated quinazoline derivative with a methyl ester functional group at the 4-position. Quinazolines are heterocyclic aromatic compounds containing two nitrogen atoms in their bicyclic structure, making them versatile scaffolds in medicinal chemistry and materials science. The substitution pattern of this compound—chloro at position 2, fluoro at position 5, and a methyl ester at position 4—imparts distinct electronic and steric properties. These modifications are often explored to fine-tune reactivity, solubility, and biological activity in drug discovery pipelines .

Properties

Molecular Formula |

C11H8ClFN2O2 |

|---|---|

Molecular Weight |

254.64 g/mol |

IUPAC Name |

methyl 2-(2-chloro-5-fluoroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C11H8ClFN2O2/c1-17-9(16)5-8-10-6(13)3-2-4-7(10)14-11(12)15-8/h2-4H,5H2,1H3 |

InChI Key |

HIJPNRMFOSWLQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC(=NC2=C1C(=CC=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Overview of Quinazoline Core Synthesis

The quinazoline core is typically synthesized starting from o-aminobenzoic acid derivatives or related anthranilic acid precursors. Key steps involve cyclization and functional group transformations to install the 2-chloro, 5-fluoro, and 4-acetate substituents.

General Synthetic Strategy

The synthesis of Methyl 2-Chloro-5-fluoroquinazoline-4-acetate generally involves:

- Halogenation : Introduction of chlorine at the 2-position and fluorine at the 5-position of the quinazoline ring.

- Acetylation : Formation of the 4-acetate ester functionality.

- Ring Closure : Cyclization to form the quinazoline heterocycle.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- o-Aminobenzoic acid derivatives substituted with fluorine at the 5-position serve as primary starting materials.

- Conversion to corresponding amides or benzamides is often performed prior to cyclization.

- Chlorination at the 2-position is typically achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Typical Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Fluoro-o-aminobenzoic acid + acetic anhydride | Acetylation to form 5-fluoro-o-acetylaminobenzoic acid | 85-90 | Ensures protection of amino group |

| 2 | Intermediate + POCl₃, reflux at 80°C for 4 hours | Chlorination at 2-position and ring closure to form 2-chloro-5-fluoroquinazoline-4-one | 70-75 | Controlled temperature critical to avoid side reactions |

| 3 | Quinazolinone + methanol, acid catalyst (e.g., H₂SO₄) | Esterification to form methyl 2-chloro-5-fluoroquinazoline-4-acetate | 80-85 | Reaction monitored by TLC and NMR |

Representative Experimental Protocol

Chlorination and Cyclization :

A solution of 5-fluoro-o-aminobenzoic acid derivative (1 equiv) is dissolved in anhydrous toluene or dimethylformamide under nitrogen atmosphere. Phosphorus oxychloride (2-3 equiv) is added dropwise at room temperature. The reaction mixture is heated to reflux (approximately 80°C) for 3-4 hours. After cooling, the mixture is quenched with ice-cold water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.Esterification :

The isolated quinazolinone intermediate is dissolved in methanol with catalytic sulfuric acid. The mixture is refluxed for 2-3 hours to convert the 4-keto group into the methyl acetate ester. After completion, the reaction is neutralized, and the product is purified by recrystallization or column chromatography.

Alternative Methods and Improvements

- Microwave-assisted synthesis has been reported to reduce reaction times significantly for the cyclization step, improving overall efficiency.

- Use of mild chlorinating agents under controlled acidic conditions can minimize by-product formation.

- Solvent choice (e.g., dichloromethane, dimethylformamide) influences reaction rates and selectivity.

Reaction Mechanisms and Analytical Characterization

Mechanistic Insights

- The chlorination at the 2-position proceeds via electrophilic substitution facilitated by POCl₃, which also promotes ring closure through activation of the amide carbonyl.

- Esterification involves nucleophilic attack of methanol on the activated carbonyl carbon of the quinazolinone, forming the methyl acetate.

Analytical Techniques for Confirmation

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Characteristic chemical shifts for aromatic protons, methyl ester singlet at ~3.8 ppm |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak corresponding to C11H8ClFNO2 |

| Infrared (IR) Spectroscopy | Functional group identification | Ester C=O stretch near 1735 cm⁻¹, C-Cl and C-F stretches |

| Elemental Analysis | Purity and composition | Consistent with calculated values for C, H, N, Cl, F |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Classical POCl₃ chlorination & esterification | 5-Fluoro-o-aminobenzoic acid | POCl₃, MeOH, H₂SO₄ | Reflux 3-4 h (chlorination), reflux 2-3 h (esterification) | 70-85 | Well-established, scalable | Requires careful control of moisture and temperature |

| Microwave-assisted synthesis | Same | POCl₃, MeOH | Microwave irradiation, shorter time | 75-80 | Faster, energy-efficient | Requires specialized equipment |

| Alternative chlorinating agents (SOCl₂) | Same | SOCl₂, MeOH | Reflux under inert atmosphere | 65-75 | Milder conditions | Longer reaction time, possible side reactions |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Chloro-5-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The acetate group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Methyl 2-Chloro-5-fluoroquinazoline-4-acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Investigated for its anticancer, antibacterial, and antiviral properties. It has shown promise in preclinical studies as a potential therapeutic agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Ester Group | Molecular Formula (Calculated) | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (Predicted) | Hydrolysis Susceptibility |

|---|---|---|---|---|---|---|

| Methyl 2-Chloro-5-fluoroquinazoline-4-acetate | Methyl | C₁₁H₉ClFN₂O₂ | 255.45 | 2-Cl, 5-F | Moderate | High (sterically unhindered) |

| Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate | Ethyl | C₁₂H₁₁ClFN₂O₂ | 268.67 | 2-Cl, 5-F | Slightly higher than methyl | Moderate |

| tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate | tert-Butyl | C₁₄H₁₅ClFN₂O₂ | 297.45 | 2-Cl, 5-F | High | Low (steric hindrance) |

Key Observations:

- Ester Group Impact: Methyl Esters: Higher polarity and faster hydrolysis rates under basic/acidic conditions due to minimal steric hindrance . tert-Butyl Esters: Markedly increased steric bulk and hydrophobicity, reducing hydrolysis rates and enhancing stability in organic solvents .

- Substituent Effects :

Comparison with Non-Quinazoline Analogs

While lists structurally similar thiazole carboxylates (e.g., Methyl 5-chlorothiazole-4-carboxylate, similarity score 0.90), these differ in core aromatic systems. Thiazoles exhibit distinct electronic properties due to sulfur inclusion, altering applications in agrochemicals versus quinazoline’s dominance in medicinal chemistry .

Biological Activity

Methyl 2-Chloro-5-fluoroquinazoline-4-acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through various methods involving the chlorination and acetylation of quinazoline derivatives. Typical synthetic routes include:

- Chlorination : Using reagents such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 2-position.

- Acetylation : Employing acetic anhydride or acetyl chloride in the presence of a base to form the acetate group at the 4-position.

Anticancer Activity

Methyl 2-Chloro-5-fluoroquinazoline-4-acetate has shown promising results in inhibiting tumor growth across several cancer cell lines. Studies have utilized the MTT assay to evaluate cytotoxicity against various cancer types, including:

- HepG2 (human hepatoma)

- MDA-MB-468 (breast cancer)

- HCT-116 (colorectal cancer)

The compound demonstrated significant inhibition with IC50 values comparable to established chemotherapeutics like gefitinib, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity Summary

Kinase Inhibition

Research has indicated that quinazoline derivatives, including methyl 2-chloro-5-fluoroquinazoline-4-acetate, act as inhibitors of specific kinases involved in tumorigenesis. Notably, they have been reported to inhibit platelet-derived growth factor receptor (PDGFR), which plays a crucial role in tumor growth and metastasis . The structure-activity relationship (SAR) studies highlight modifications that enhance potency and selectivity against various kinases.

Case Studies

Several studies have documented the biological activity of methyl 2-chloro-5-fluoroquinazoline-4-acetate:

- Study on Hepatoma Cells : This study revealed that the compound induced apoptosis in HepG2 cells via mitochondrial pathways, leading to increased expression of pro-apoptotic proteins .

- Breast Cancer Research : In MDA-MB-468 cells, the compound was found to inhibit cell proliferation significantly while inducing cell cycle arrest at the G2/M phase .

- Colorectal Cancer Models : The compound's efficacy was validated in vivo using xenograft models, showing reduced tumor size and improved survival rates compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-Chloro-5-fluoroquinazoline-4-acetate?

The synthesis involves multi-step halogenation and esterification. Key steps include:

- Halogenation : Sequential introduction of chloro and fluoro groups via nucleophilic aromatic substitution, using reagents like POCl₃ for chlorination and KF/18-crown-6 for fluorination.

- Esterification : Reacting the quinazoline core with methyl chloroacetate in anhydrous DMF under nitrogen, with triethylamine as a base to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3) isolates the product. Monitor intermediates via TLC (Rf ~0.5 in same solvent system) .

Advanced: How can contradictory NMR data for this compound be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational barriers) or impurities. Methodological solutions:

- 2D NMR (HSQC/HMBC) : Assigns carbon-proton correlations to confirm substituent positions. For example, HMBC cross-peaks between the methyl ester (δ 3.8 ppm) and the quinazoline carbonyl (δ 165 ppm) validate ester linkage.

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguous stereochemistry or bond lengths. A typical R-factor < 0.05 ensures precision .

- Variable-temperature NMR : Identify broadening signals caused by conformational exchange (e.g., at −40°C in CDCl₃) .

Basic: What spectroscopic techniques are essential for characterization?

- 1H/13C NMR :

- 1H : Expect a singlet for the methyl ester (δ 3.7–3.9 ppm) and aromatic protons (δ 7.5–8.5 ppm) split by coupling with F/Cl.

- 13C : Quinazoline C=O at ~165 ppm; ester C=O at ~170 ppm.

- FT-IR : Ester C=O stretch (~1740 cm⁻¹), C-F (1100–1250 cm⁻¹), and C-Cl (550–800 cm⁻¹).

- HRMS : Exact mass calculated for C₁₁H₇ClFN₂O₂: [M+H]⁺ = 277.0123 (Δ < 2 ppm).

- X-ray diffraction : Resolves regiochemical ambiguities; SHELXL refines thermal parameters for heavy atoms (Cl, F) .

Advanced: How to optimize reaction yields when introducing multiple halogens?

- Stepwise halogenation : Prioritize fluorination before chlorination to avoid steric hindrance.

- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki couplings to attach aryl groups post-halogenation.

- Solvent selection : Anhydrous DMF enhances solubility of intermediates; switch to THF for esterification to minimize side reactions.

- Microwave-assisted synthesis : Reduces reaction time for esterification (5 min at 100°C vs. 12 hr conventional) .

Basic: What are common impurities, and how are they mitigated?

- Byproducts : Unreacted starting materials (e.g., quinazoline-4-ol) or over-halogenated derivatives.

- Mitigation :

- Quenching : Add ice-cold water after chlorination to precipitate impurities.

- Recrystallization : Use ethanol/water (8:2) to isolate the pure product (mp 120–122°C).

- HPLC-DAD : Monitor purity (>98%) with a C18 column (MeCN/H₂O 60:40, λ = 254 nm) .

Advanced: How to model biological interactions computationally?

- Molecular docking (AutoDock Vina) : Dock the compound into kinase ATP-binding pockets (e.g., EGFR). Key interactions:

- Fluorine forms hydrogen bonds with backbone NH of Met793.

- Chlorine occupies a hydrophobic pocket near Leu717.

- MD simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; analyze RMSD (<2 Å indicates stable binding).

- ADMET prediction (SwissADME) : Moderate bioavailability (TPSA ~75 Ų), low hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.